molecular formula C11H11ClN2OS B13344872 4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine

4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine

Cat. No.: B13344872
M. Wt: 254.74 g/mol
InChI Key: IYURBYPDBADHBE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions, where a methoxyphenylamine reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxyphenyl group can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-3-methoxyphenyl)thiazol-2-amine
  • 5-(2-Chloro-3-methoxyphenyl)thiazol-2-amine

Comparison

4-(Chloromethyl)-N-(3-methoxyphenyl)thiazol-2-amine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2OS/c1-15-10-4-2-3-8(5-10)13-11-14-9(6-12)7-16-11/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

IYURBYPDBADHBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)CCl

Origin of Product

United States

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